Cas no 210350-62-2 (2,4-Difluoro-1-(methoxymethoxy)benzene)

2,4-Difluoro-1-(methoxymethoxy)benzene 化学的及び物理的性質
名前と識別子
-
- 2,4-difluoro-1-(methoxymethoxy)benzene
- 1,3-difluoro-4-(methoxymethoxy)benzene
- JEHWOBZMWXUJLJ-UHFFFAOYSA-N
- 2,4-Difluoro-1-(methoxymethoxy)benzene
-
- インチ: 1S/C8H8F2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3
- InChIKey: JEHWOBZMWXUJLJ-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1OCOC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- トポロジー分子極性表面積: 18.5
2,4-Difluoro-1-(methoxymethoxy)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX53273-1g |
2,4-Difluoro-1-(methoxymethoxy)benzene |
210350-62-2 | 95% | 1g |
$249.00 | 2024-04-20 | |
A2B Chem LLC | AX53273-25g |
2,4-Difluoro-1-(methoxymethoxy)benzene |
210350-62-2 | 95% | 25g |
$2891.00 | 2024-01-01 | |
A2B Chem LLC | AX53273-500mg |
2,4-Difluoro-1-(methoxymethoxy)benzene |
210350-62-2 | 95% | 500mg |
$188.00 | 2024-04-20 | |
Aaron | AR01EGN9-5g |
2,4-Difluoro-1-(methoxymethoxy)benzene |
210350-62-2 | 95% | 5g |
$911.00 | 2025-02-12 | |
Aaron | AR01EGN9-1g |
2,4-Difluoro-1-(methoxymethoxy)benzene |
210350-62-2 | 95% | 1g |
$304.00 | 2025-02-12 | |
A2B Chem LLC | AX53273-250mg |
2,4-Difluoro-1-(methoxymethoxy)benzene |
210350-62-2 | 95% | 250mg |
$142.00 | 2024-04-20 | |
A2B Chem LLC | AX53273-5g |
2,4-Difluoro-1-(methoxymethoxy)benzene |
210350-62-2 | 95% | 5g |
$911.00 | 2024-01-01 | |
A2B Chem LLC | AX53273-10g |
2,4-Difluoro-1-(methoxymethoxy)benzene |
210350-62-2 | 95% | 10g |
$1503.00 | 2024-01-01 |
2,4-Difluoro-1-(methoxymethoxy)benzene 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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10. Bacteriological
2,4-Difluoro-1-(methoxymethoxy)benzeneに関する追加情報
Introduction to 2,4-Difluoro-1-(methoxymethoxy)benzene (CAS No. 210350-62-2)
2,4-Difluoro-1-(methoxymethoxy)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 210350-62-2, is a fluorinated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This molecule, featuring a benzene core substituted with two fluorine atoms at the 2- and 4-positions and a methoxymethoxy group at the 1-position, exhibits unique electronic and steric properties that make it a valuable intermediate in the development of various chemical applications.
The structural features of 2,4-Difluoro-1-(methoxymethoxy)benzene contribute to its reactivity and utility in synthetic chemistry. The presence of fluorine atoms introduces electron-withdrawing effects, which can influence the electronic properties of the aromatic ring. This makes the compound particularly useful in cross-coupling reactions, where the fluorine atoms can serve as directing groups or placeholders for further functionalization. Additionally, the methoxymethoxy substituent at the 1-position provides a site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups into the molecule.
In recent years, 2,4-Difluoro-1-(methoxymethoxy)benzene has been explored in the context of pharmaceutical research. Its structural motif is reminiscent of several bioactive molecules, suggesting potential applications in drug discovery. For instance, fluorinated aromatic compounds have been shown to enhance metabolic stability and binding affinity in drug candidates. The methoxymethoxy group can be further modified to introduce pharmacophores that interact with biological targets, making this compound a promising scaffold for medicinal chemists.
One of the most compelling aspects of 2,4-Difluoro-1-(methoxymethoxy)benzene is its versatility in synthetic transformations. Researchers have leveraged its reactivity to develop novel synthetic routes to more complex molecules. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce additional substituents at various positions on the benzene ring. These modifications can be tailored to produce derivatives with specific properties, such as improved solubility or enhanced bioavailability.
The application of computational methods has further enhanced the understanding of 2,4-Difluoro-1-(methoxymethoxy)benzene's reactivity. Density functional theory (DFT) calculations have been used to predict reaction outcomes and optimize synthetic conditions. These studies have revealed insights into how electronic effects and steric hindrance influence reaction pathways, providing a theoretical foundation for experimental work. Such computational approaches are increasingly integral to modern synthetic chemistry, enabling more efficient and targeted molecular design.
Recent advances in green chemistry have also influenced the use of 2,4-Difluoro-1-(methoxymethoxy)benzene. Researchers are exploring solvent-free reactions and catalytic systems that minimize waste and energy consumption. For instance, microwave-assisted synthesis has been shown to accelerate reactions involving this compound while maintaining high yields and selectivity. These innovations align with broader efforts to develop more sustainable chemical processes.
The pharmaceutical industry has been particularly interested in 2,4-Difluoro-1-(methoxymethoxy)benzene due to its potential as a building block for drug candidates. Fluorinated aromatic compounds are known for their ability to modulate pharmacokinetic properties such as blood-brain barrier penetration and metabolic stability. The methoxymethoxy group offers additional opportunities for structural diversification, allowing chemists to explore a wide range of biological activities. Several ongoing research projects aim to identify novel therapeutic agents derived from this scaffold.
In conclusion, 2,4-Difluoro-1-(methoxymethoxy)benzene (CAS No. 210350-62-2) represents a fascinating molecule with broad utility in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse synthetic transformations, while its fluorinated aromatic core suggests potential applications in drug development. As research continues to uncover new methodologies and applications for this compound, its importance in chemical science is likely to grow further.
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